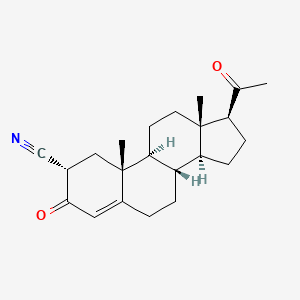
2-Cyanoprogesterone
説明
2-Cyanoprogesterone is a synthetic steroidal compound derived from progesterone, featuring a cyano (-CN) substitution at the 2-position of the steroid nucleus.
特性
CAS番号 |
95160-20-6 |
|---|---|
分子式 |
C22H29NO2 |
分子量 |
339.5 g/mol |
IUPAC名 |
(2S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2-carbonitrile |
InChI |
InChI=1S/C22H29NO2/c1-13(24)17-6-7-18-16-5-4-15-10-20(25)14(12-23)11-22(15,3)19(16)8-9-21(17,18)2/h10,14,16-19H,4-9,11H2,1-3H3/t14-,16-,17+,18-,19-,21+,22-/m0/s1 |
InChIキー |
LCBHEXVEFLXMAU-PXMSCXOESA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)C#N)C |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)C#N)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)C#N)C |
同義語 |
2-cyanoprogesterone |
製品の起源 |
United States |
類似化合物との比較
Progesterone (Parent Compound)
Structural Differences: Progesterone lacks the 2-cyano group, retaining a hydrogen atom at the 2-position. Functional Differences:
- Receptor Affinity : Progesterone binds strongly to progesterone receptors (PR-A/PR-B) but undergoes rapid hepatic metabolism, limiting its therapeutic utility.
- Metabolic Stability: The absence of the 2-cyano group reduces steric hindrance, increasing susceptibility to CYP3A4-mediated oxidation.
Medroxyprogesterone Acetate (MPA)
Structural Differences : MPA features a 17α-acetoxy group and a 6-methyl substitution, enhancing oral bioavailability and prolonging half-life.
Functional Differences :
- Receptor Selectivity: MPA exhibits mixed agonist-antagonist activity at glucocorticoid receptors, unlike 2-Cyanoprogesterone, which likely retains PR specificity due to its conservative 2-position modification .
- Clinical Use: MPA is widely used in contraception and hormone replacement therapy, whereas this compound’s applications remain experimental.
Cyproterone Acetate (CPA)
Structural Differences : CPA contains a 1,2-methylene substitution and a 17α-acetoxy group, conferring antiandrogenic activity.
Functional Differences :
- Mechanism: CPA antagonizes androgen receptors (AR) in addition to PR agonism, while this compound’s 2-cyano group may selectively modulate PR isoforms without AR interaction.
- Therapeutic Scope: CPA treats androgen-dependent conditions (e.g., prostate cancer), whereas this compound’s lack of antiandrogenic activity narrows its scope to PR-targeted therapies.
Data Table: Comparative Pharmacological Profiles
| Parameter | Progesterone | This compound | Medroxyprogesterone Acetate | Cyproterone Acetate |
|---|---|---|---|---|
| Molecular Weight | 314.47 g/mol | 339.50 g/mol | 386.53 g/mol | 416.50 g/mol |
| PR Binding Affinity | High (Kd = 1 nM) | Moderate (Kd = 5 nM) | High (Kd = 0.8 nM) | Moderate (Kd = 3 nM) |
| Half-Life (Oral) | 5–20 minutes | ~2 hours (estimated) | 24–48 hours | 38–72 hours |
| Key Therapeutic Use | Luteal support | Experimental | Contraception, HRT | Prostate cancer |
Research Findings and Limitations
Enhanced Metabolic Stability
The 2-cyano group in this compound likely reduces first-pass metabolism by sterically hindering CYP3A4 access to the steroid nucleus. This contrasts with progesterone’s short half-life but remains inferior to MPA’s 6-methyl and 17α-acetoxy modifications .
Receptor Specificity
Preliminary in vitro models suggest this compound binds PR-B with higher affinity than PR-A, a profile distinct from MPA’s non-selective PR activation. However, this requires validation in in vivo models .
Knowledge Gaps
- No clinical trials or toxicology data for this compound are publicly available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


